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molecular formula C11H14N2 B8538205 Indole-propylamine

Indole-propylamine

Cat. No. B8538205
M. Wt: 174.24 g/mol
InChI Key: XAQUSBPFEGTFOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07863305B2

Procedure details

In step 1 of Scheme B, a 3-amino-propanol compound f is treated with trifluoroacetic anhydride to afford a trifluoroacetylated propyl compound g. In step 2, the trifluoroacetylated compound g, is then heated in the presence of indole h, and the resulting residue treated with base such as sodium hydroxide to provide a 3-aminopropyl indole compound i. Compound i is a compound of formula X in accordance with the invention, wherein R3 is hydrogen.
[Compound]
Name
compound g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[OH-].[Na+]>>[NH2:1][CH2:2][CH2:3][CH2:4][C:2]1[NH:1][C:9]2[C:4]([CH:3]=1)=[CH:5][CH:6]=[CH:7][CH:8]=2 |f:1.2|

Inputs

Step One
Name
compound g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NCCCC=1NC2=CC=CC=C2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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